molecular formula C15H13ClF3N3O4S B4899877 4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4899877
M. Wt: 423.8 g/mol
InChI Key: XQKDTKLTBAPOOS-UHFFFAOYSA-N
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Description

4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple stepsThe final step involves the sulfonation of the benzene ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-(2-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro and a trifluoromethyl group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O4S/c16-10-1-4-12(5-2-10)27(25,26)21-8-7-20-14-6-3-11(22(23)24)9-13(14)15(17,18)19/h1-6,9,20-21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKDTKLTBAPOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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